molecular formula C7H15ClN2O B2930276 5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride CAS No. 1909348-12-4

5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride

Cat. No.: B2930276
CAS No.: 1909348-12-4
M. Wt: 178.66
InChI Key: XSDLDDJGZSZOGX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride is a bicyclic amine derivative characterized by a piperidin-2-one core substituted with an aminomethyl group at position 5 and a methyl group at position 4. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

5-(aminomethyl)-6-methylpiperidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-5-6(4-8)2-3-7(10)9-5;/h5-6H,2-4,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDLDDJGZSZOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909348-12-4
Record name 5-(aminomethyl)-6-methylpiperidin-2-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methylpiperidin-2-one.

    Aminomethylation: The 6-methylpiperidin-2-one undergoes aminomethylation using formaldehyde and a suitable amine source, such as ammonium chloride, under acidic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of 5-(Aminomethyl)-6-methylpiperidin-2-one.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs from the evidence:

Compound Core Structure Substituents Molecular Formula Molecular Weight Key Features
5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride Piperidin-2-one 5-aminomethyl, 6-methyl C₇H₁₃ClN₂O* ~178.65* Bicyclic amine; potential CNS activity
(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one hydrochloride Piperidin-2-one 5-amino, 6-(3-methylimidazol-4-yl), 1-methyl C₁₀H₁₇ClN₄O 244.72 Stereospecific; imidazole moiety for receptor interaction
5-(Aminomethyl)isoindolin-1-one hydrochloride Isoindolin-1-one 5-aminomethyl C₉H₁₁ClN₂O 198.65 Planar aromatic core; differing solubility profile
6-(Aminomethyl)isoindolin-1-one hydrochloride Isoindolin-1-one 6-aminomethyl C₉H₁₁ClN₂O 198.65 Positional isomer of isoindolinone; altered pharmacokinetics

*Inferred based on structural similarity.

Key Observations:
  • Core Structure Differences: The target compound’s piperidin-2-one core contrasts with isoindolin-1-one analogs, which have a fused aromatic ring system.
  • Functional Groups : The (5S,6S)-analog in includes a 3-methylimidazole group, which may confer hydrogen-bonding or π-π stacking capabilities absent in the target compound.
  • Stereochemistry: The stereospecific (5S,6S)-configuration in the imidazole-containing analog suggests higher selectivity for biological targets compared to the non-chiral target compound.

Physicochemical and Pharmacological Properties

  • Solubility: Hydrochloride salts of piperidinones and isoindolinones generally exhibit improved aqueous solubility. However, the imidazole-containing analog may show pH-dependent solubility due to its basic nitrogen.
  • Molecular Weight : The target compound’s lower molecular weight (~178.65 vs. 244.72 for the imidazole analog) may favor better blood-brain barrier penetration.
  • Biological Activity: Piperidinones are frequently associated with neuromodulatory effects, whereas isoindolinones are explored in oncology for kinase inhibition.

Biological Activity

5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride, also known as a piperidine derivative, has garnered attention in biochemical research for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique chemical structure that contributes to its biological activity. Its molecular formula is C8_{8}H14_{14}ClN1_{1}O, and it features a piperidine ring with an aminomethyl side chain. This structure allows for various interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's ability to bind to these receptors may influence various physiological processes, including:

  • Neurotransmission : Modulating the release and uptake of neurotransmitters.
  • Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Effects : Initial studies suggest that this compound may have antitumor properties, particularly in the context of breast cancer. In vitro studies have shown significant reductions in cell viability in cancer cell lines treated with the compound (see Table 1 for details).
  • Neuroprotective Activity : Some findings indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antitumor Activity

A notable study evaluated the antitumor effects of this compound on triple-negative breast cancer cells (MDA-MB-231). The results demonstrated a reduction in cell viability by approximately 55% after treatment with a concentration of 10 μM for three days. This finding suggests that the compound may inhibit tumor growth effectively.

StudyCell LineConcentrationViability Reduction
MDA-MB-23110 μM55%

Neuroprotective Studies

Research focusing on the neuroprotective effects of the compound has shown promise in models of neurodegeneration. The compound was administered to models exhibiting symptoms of neurodegeneration, resulting in improved cognitive function and reduced neuronal loss.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityReference
N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochlorideEnzyme inhibition, potential antitumor effects
N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amineAntimicrobial properties

Q & A

Q. How can researchers optimize the synthesis of 5-(Aminomethyl)-6-methylpiperidin-2-one hydrochloride to improve yield and purity?

Methodological Answer:

  • Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Use HPLC or LC-MS to monitor purity and yield at each stage .
  • For hydrochloride salt formation, ensure stoichiometric control of HCl addition via pH monitoring to avoid over-acidification, which may degrade the product .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm structural integrity by comparing chemical shifts to analogous piperidinone derivatives (e.g., 6-Aminopenicillanic Acid or Risperidone intermediates) .
  • HPLC with UV/ELSD detection: Quantify purity (>95%) and identify impurities using gradient elution methods validated for polar, nitrogen-containing compounds .
  • FTIR: Verify functional groups (amide C=O stretch at ~1650 cm⁻¹, NH bending at ~1550 cm⁻¹) .

Q. How can solubility and stability in aqueous buffers be determined for preclinical studies?

Methodological Answer:

  • Use shake-flask method : Dissolve the compound in buffers (pH 1–10) and quantify solubility via UV-Vis spectroscopy or HPLC. For stability, incubate samples at 25°C/40°C and monitor degradation products over 24–72 hours .
  • Include lyophilization trials for long-term storage, assessing hygroscopicity and crystalline structure by XRPD .

Advanced Research Questions

Q. How do stress conditions (heat, light, oxidation) affect the degradation pathways of this compound?

Methodological Answer:

  • Conduct forced degradation studies :
  • Thermal stress : Heat at 80°C for 48 hours.
  • Photolysis : Expose to UV light (ICH Q1B guidelines).
  • Oxidation : Treat with 3% H₂O₂.
    • Analyze degradation products via LC-HRMS and propose mechanistic pathways (e.g., piperidinone ring opening or HCl-mediated hydrolysis) .

Q. What computational strategies can predict reactivity or binding affinity of this compound in biological systems?

Methodological Answer:

  • Use density functional theory (DFT) to calculate electron density maps for the aminomethyl group, identifying nucleophilic sites prone to covalent bonding .
  • Perform molecular docking with targets like NMDA receptors or monoamine transporters, leveraging structural analogs (e.g., Amantadine hydrochloride) to validate binding poses .

Q. How can researchers isolate and characterize trace impurities (<0.1%) in bulk batches?

Methodological Answer:

  • Preparative HPLC : Scale up impurity isolation using a C18 column and acetonitrile/water mobile phase.
  • HRMS and 2D-NMR : Assign structures to impurities (e.g., methyl group migration byproducts or oxidized piperidinone derivatives) .

Q. What cross-validation approaches ensure accuracy between different analytical methods (e.g., NMR vs. LC-MS)?

Methodological Answer:

  • Perform spike-and-recovery experiments : Add known quantities of the compound to a matrix (e.g., plasma) and compare quantification results across methods.
  • Use principal component analysis (PCA) to identify systematic biases in multi-instrument datasets .

Q. How can pharmacokinetic modeling inform dosing regimens for in vivo studies?

Methodological Answer:

  • Develop compartmental models using physicochemical properties (logP, pKa) and in vitro ADME data (e.g., metabolic stability in liver microsomes). Validate with pilot PK studies in rodents, sampling plasma at 0–24 hours post-administration .

Q. What strategies resolve stereochemical ambiguities in the synthesis pathway?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using a cellulose-based column and polar organic mode.
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and simulated spectra .

Q. How can kinetic isotope effects (KIE) elucidate reaction mechanisms during synthesis?

Methodological Answer:

  • Synthesize deuterated analogs (e.g., D₂-labeled aminomethyl group) and measure rate differences in key steps (e.g., cyclization). A primary KIE (>2) indicates bond-breaking in the rate-determining step .

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